2-amino-3,3-difluoropropan-1-ol hydrochloride
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Overview
Description
2-amino-3,3-difluoropropan-1-ol hydrochloride is a chemical compound with the molecular formula C3H8ClF2NO and a molecular weight of 147.55 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group attached to a three-carbon chain. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,3-difluoropropan-1-ol hydrochloride typically involves the reaction of 3,3-difluoropropene with ammonia and water under controlled conditions. The reaction proceeds as follows:
Step 1: 3,3-difluoropropene is reacted with ammonia in the presence of a catalyst to form 2-amino-3,3-difluoropropane.
Step 2: The resulting 2-amino-3,3-difluoropropane is then hydrolyzed with water to yield 2-amino-3,3-difluoropropan-1-ol.
Step 3: Finally, the product is treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-3,3-difluoropropan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
The major products formed from these reactions include difluorinated ketones, aldehydes, and substituted amine derivatives .
Scientific Research Applications
2-amino-3,3-difluoropropan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-amino-3,3-difluoropropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include modulation of enzyme activity and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
3-amino-2,2-difluoropropan-1-ol: Similar structure but differs in the position of the amino group.
2-amino-3,3-difluoropropan-1-ol: Lacks the hydrochloride component.
Uniqueness
2-amino-3,3-difluoropropan-1-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups along with two fluorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
2377033-32-2 |
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Molecular Formula |
C3H8ClF2NO |
Molecular Weight |
147.55 g/mol |
IUPAC Name |
2-amino-3,3-difluoropropan-1-ol;hydrochloride |
InChI |
InChI=1S/C3H7F2NO.ClH/c4-3(5)2(6)1-7;/h2-3,7H,1,6H2;1H |
InChI Key |
HQSKPMOOHUYKAI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)N)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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